1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a thiazole ring, and a pyrrole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving benzylamine and other reagents.
Thiazole Ring Formation: The thiazole ring is formed by reacting 4-methoxyphenyl isothiocyanate with appropriate precursors.
Pyrrole Ring Formation: The pyrrole ring is synthesized through cyclization reactions involving suitable starting materials.
Coupling Reactions: The final compound is obtained by coupling the piperidine, thiazole, and pyrrole intermediates under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and Alzheimer’s disease.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets, such as muscarinic receptors . The compound acts as an antagonist, blocking the activity of these receptors and modulating neurotransmitter release. This mechanism is particularly relevant in the context of neurological diseases, where dysregulation of neurotransmitter systems plays a key role.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
- 1-(1-Benzylpiperidin-4-yl)ethan-1-one
Uniqueness
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a piperidine ring, a thiazole ring, and a pyrrole ring. This structural complexity contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C28H32N4O2S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C28H32N4O2S/c1-34-23-9-7-22(8-10-23)24-19-35-28(30-24)26-25(33)18-32(27(26)29)16-13-20-11-14-31(15-12-20)17-21-5-3-2-4-6-21/h2-10,19-20,29,33H,11-18H2,1H3 |
InChI Key |
YHCAXJUOGWILFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4CCN(CC4)CC5=CC=CC=C5)O |
Origin of Product |
United States |
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